Boc-D-HoMet-OH
Description
Contextualizing Boc-Protected D-Amino Acids in Modern Research
The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. Introduced in the late 1950s, the Boc group provides a robust yet readily cleavable protection for the alpha-amino group of amino acids. This protection is essential during the step-wise assembly of a peptide chain, preventing unwanted side reactions and ensuring the formation of the correct peptide bond. The Boc group is stable under a variety of coupling conditions but can be efficiently removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acid residues. rsc.org This strategy, a foundational element of Boc-based solid-phase peptide synthesis, allows for the controlled and efficient construction of complex peptide sequences. researchgate.net
Furthermore, the incorporation of D-amino acids, the non-natural enantiomers of the standard L-amino acids, is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and in vivo half-life. The introduction of D-amino acids into a peptide sequence renders it more resistant to enzymatic cleavage, thereby increasing its stability and duration of action. nih.gov This enhanced biostability is a critical attribute for the development of peptide-based drugs. nih.gov The presence of a D-amino acid can also influence the peptide's secondary structure and its binding affinity to biological targets. tandfonline.commdpi.com
Significance of Homocysteine Derivatives in Peptide and Small Molecule Design
Homocysteine is a non-proteinogenic amino acid that is an intermediate in the metabolism of methionine. mdpi.com While not incorporated into proteins during translation, homocysteine and its derivatives have garnered significant attention in medicinal chemistry. The thiol group in the side chain of homocysteine offers a reactive handle for various chemical modifications, allowing for the introduction of functional groups or for cyclization of peptides.
Overview of Current Research Trajectories for Boc-D-HoMet-OH and Related Structures
While specific, publicly available research focusing exclusively on this compound is limited, the research trajectories for structurally related compounds provide a strong indication of its potential applications. The primary area of interest for a molecule like this compound lies in the synthesis of novel peptides with tailored properties.
Research involving closely related compounds suggests the following potential research directions:
Development of Protease-Resistant Peptides: The combination of the D-amino acid backbone and the homomethionine side chain makes this compound an attractive building block for creating peptides with enhanced stability against enzymatic degradation. Research continues to explore the systematic replacement of L-amino acids with D-enantiomers to improve the pharmacokinetic profiles of therapeutic peptides.
Probing Structure-Activity Relationships (SAR): The subtle difference in the side chain length of homomethionine compared to methionine (an additional methylene (B1212753) group) can be exploited in SAR studies. By incorporating this compound into a known bioactive peptide in place of Boc-D-methionine, researchers can investigate how this structural modification affects receptor binding, potency, and selectivity.
Design of Peptidomimetics: The unique structural features of this compound can be utilized in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties.
Synthesis of Cyclic Peptides: While the thioether of homomethionine is less reactive than the thiol of homocysteine, it can still be a target for specific chemical modifications, potentially aiding in the synthesis of cyclic peptides with constrained conformations.
The table below provides a comparative overview of this compound and its closely related and more extensively studied counterpart, Boc-D-Met-OH.
| Feature | This compound | Boc-D-Met-OH |
| Side Chain | Homomethionine | Methionine |
| Side Chain Length | Longer (one additional CH2 group) | Shorter |
| CAS Number | 2044710-27-0 | 5241-66-7 |
| Potential Applications | Enhanced stability peptides, SAR studies, peptidomimetics | Well-established in the synthesis of protease-resistant peptides and peptidomimetics |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
BBKWPHNJSWWLBV-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chiral Control
Stereoselective Synthesis of D-Amino Acid Derivatives, Emphasizing D-Homomethionine
The generation of D-amino acids with high enantiomeric purity is a significant challenge in organic synthesis. These "unnatural" amino acids are crucial for creating peptides with enhanced stability and novel biological activities. nih.gov The synthesis of D-Homomethionine, an analogue of methionine with an additional methylene (B1212753) group in its side chain, requires robust stereoselective methods to establish the correct configuration at the α-carbon.
Asymmetric synthesis aims to create a new chiral center from a prochiral substrate, guiding the reaction to favor one enantiomer over the other. Modern techniques have moved towards catalytic and more efficient processes.
Radical Reactions: The use of radical chemistry has emerged as a powerful tool for amino acid synthesis due to its mild reaction conditions and high functional group tolerance. researchgate.net Photoredox catalysis, in particular, allows for the generation of radicals under gentle visible-light irradiation. nih.gov One advanced strategy involves the photoredox-mediated C–O bond activation of aliphatic alcohols, which serve as radical precursors. These radicals can then add to a chiral glyoxylate-derived N-sulfinyl imine, acting as a radical acceptor, to produce a range of unnatural α-amino acids with high stereocontrol. rsc.org
Auxiliary-Based Methods: Chiral auxiliaries are molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is formed, the auxiliary is removed. While effective, this method often requires additional synthetic steps for attachment and removal.
Chiral pool synthesis is a highly effective strategy that utilizes naturally abundant, enantiomerically pure compounds as starting materials. numberanalytics.comwikipedia.org This approach leverages the pre-existing stereocenters of molecules like amino acids, sugars, or terpenes to build more complex chiral targets. numberanalytics.comwikipedia.org
The synthesis of a D-amino acid can often start from an abundant L-amino acid. For instance, the synthesis of the unnatural amino acid D-cysteine has been demonstrated starting from the natural L-serine. bccollegeasansol.ac.in This involves chemical manipulation of the side chain and, crucially, an inversion of the stereocenter's configuration from L to D. This inversion is a key step and can be achieved through various chemical transformations designed to proceed with predictable stereochemistry. This general principle is applicable to the synthesis of D-Homomethionine, potentially starting from a related, readily available chiral precursor like L-glutamic acid or L-methionine, though this requires a more complex multi-step transformation including chain extension and stereochemical inversion.
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing enantiopure D-amino acids. nih.gov These methods often proceed with exceptional enantioselectivity (>99% enantiomeric excess) under mild conditions. acs.orgmdpi.com
D-Amino Acid Dehydrogenases (D-AADH): These enzymes catalyze the reductive amination of α-keto acids to produce the corresponding D-amino acid. acs.org Directed evolution techniques have been employed to engineer D-AADHs with a broad substrate range, making them capable of synthesizing various D-amino acids from inexpensive starting materials. acs.orgnih.gov
D-Amino Acid Transaminases (DAAT): These enzymes synthesize D-amino acids by transferring an amino group from a donor molecule (like D-glutamate) to an α-keto acid. mdpi.com This method has been successfully applied to produce various hydrophobic D-amino acids, including D-homoalanine, with excellent enantiomeric excess. mdpi.com Multi-enzyme cascade reactions can be designed to shift the reaction equilibrium towards the product, resulting in high yields of 95–99%. mdpi.commdpi.com
Table 1: Comparison of Stereoselective Synthesis Strategies for D-Amino Acids
| Strategy | Principle | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Synthesis | Creation of a new chiral center from a prochiral molecule using a chiral catalyst or reagent. | Broad substrate scope; does not rely on availability of natural chiral precursors. | May require expensive catalysts; optimization of reaction conditions can be complex. |
| Chiral Pool Synthesis | Utilization of readily available, enantiopure natural products (e.g., L-amino acids) as starting materials. numberanalytics.com | Cost-effective starting materials; well-defined stereochemistry. wikipedia.org | Limited to the structures and stereochemistries available in the chiral pool; may require multi-step conversions. wikipedia.org |
| Enzymatic Routes | Use of enzymes (e.g., dehydrogenases, transaminases) to catalyze stereospecific transformations. nih.gov | Extremely high enantioselectivity (>99% ee); mild, environmentally friendly conditions; high yields. acs.orgmdpi.com | Enzyme stability can be a concern; substrate scope may be limited to what the enzyme accepts. |
Optimized Boc-Protection and Deprotection Strategies for D-Homomethionine
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry. fishersci.co.ukwikipedia.org Its function is to temporarily mask the reactivity of the amine group on D-Homomethionine during subsequent reactions, such as peptide coupling.
The protection reaction is typically carried out by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Conditions are generally mild and flexible, with high yields being common. fishersci.co.uk For instance, the reaction can be performed in various solvents like water, THF, or acetonitrile (B52724) at room temperature. fishersci.co.uk The use of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. commonorganicchemistry.com
Deprotection of the Boc group is achieved under acidic conditions, which cleaves the carbamate. fishersci.co.uk The choice of acid and conditions is critical to ensure the selective removal of the Boc group without affecting other acid-sensitive functionalities that might be present in a complex molecule. acsgcipr.org
Standard Conditions: A common method involves using strong acids like neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgcommonorganicchemistry.com Alternatively, hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane is effective. wikipedia.org
Milder Conditions: For substrates containing other acid-labile groups, milder and more selective deprotection methods are necessary. The use of Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can achieve selective cleavage. wikipedia.org Recently, methods using oxalyl chloride in methanol have been reported for mild deprotection at room temperature. nih.gov
Scavengers: A potential complication during acid-mediated deprotection is the formation of a reactive tert-butyl cation intermediate. This cation can alkylate nucleophilic sites on the substrate, such as the sulfur atom in methionine or homomethionine. acsgcipr.org To prevent this side reaction, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org
Table 2: Selected Reagents for Boc-Protection and Deprotection
| Process | Reagent(s) | Typical Conditions | Key Considerations |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaOH, DMAP) | Aqueous or organic solvent (THF, ACN), Room Temp. | High yield, mild conditions. fishersci.co.uk DMAP accelerates the reaction. commonorganicchemistry.com |
| Deprotection | Trifluoroacetic Acid (TFA) | Neat or in DCM, Room Temp. commonorganicchemistry.com | Strongly acidic, effective but can cleave other acid-labile groups. |
| HCl | In methanol or 1,4-dioxane. wikipedia.org | Common and effective; generates volatile byproducts. | |
| Deprotection (Mild) | Oxalyl Chloride / Methanol | Room Temperature. nih.gov | Useful for substrates with other acid-sensitive functionalities. nih.gov |
Advanced Coupling Chemistries for Derivatization and Peptide Extension
Once Boc-D-HoMet-OH is prepared, its primary use is as a building block in solid-phase peptide synthesis (SPPS). This involves the formation of an amide bond between the carboxyl group of this compound and the free amino group of another amino acid or a growing peptide chain. The efficiency and stereochemical integrity of this coupling step are paramount.
The carboxyl group must first be "activated" to facilitate the reaction. Modern coupling reagents are designed to be highly efficient, minimize side reactions, and, most importantly, suppress racemization of the chiral center. nih.gov
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) were among the first widely used coupling agents. peptide.com However, their activation mechanism can sometimes lead to racemization, particularly when used alone. nih.gov Their use in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-1H-benzotriazole (HOAt) significantly reduces this risk. bachem.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) are highly effective and generate byproducts that are generally easy to remove. peptide.combachem.com They are known for high coupling rates and are suitable for sterically hindered amino acids. researchgate.net
Aminium/Uronium Salts: This class includes some of the most popular and efficient coupling reagents used today, such as HBTU, TBTU, HATU, and HCTU. peptide.combachem.comp3bio.com HATU, which is based on the HOAt core, is particularly effective at speeding up coupling reactions and minimizing racemization, even in challenging cases. nih.gov These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to function. bachem.com
Table 3: Overview of Common Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism/Features | Advantages |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. nih.gov | Cost-effective. Often used with additives (HOBt, Oxyma Pure®) to suppress racemization. bachem.com |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | Forms an active OBt or OAt ester in situ. | High efficiency, especially for hindered couplings; less hazardous byproducts than early versions (BOP). peptide.comresearchgate.net |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Forms an active ester. Considered among the most efficient reagents. | Fast reaction rates, low racemization (especially HATU), soluble byproducts. nih.govbachem.com |
Advanced Applications in Peptide and Peptidomimetic Chemistry
Integration of Boc-D-HoMet-OH in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
This compound is readily incorporated into growing peptide chains using well-established synthetic protocols, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. nih.govresearchgate.net The choice between these methods often depends on the desired peptide length, scale of production, and purification requirements. openaccessjournals.combachem.com
In SPPS, the synthesis begins with the C-terminal amino acid attached to an insoluble polymer resin. bachem.commdpi.com The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally protected amino acids. silantes.comsigmaaldrich.com For this compound, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group. peptide.comwikipedia.org Each cycle of synthesis involves two key steps: the removal of the Boc group (deprotection) and the coupling of the next Boc-protected amino acid. bachem.com
The deprotection of the Boc group is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA). americanpeptidesociety.orgchempep.com However, the carbocation species generated during this step can potentially react with nucleophilic side chains. peptide.com The thioether group in the homomethionine side chain of this compound is susceptible to such side reactions, similar to methionine. peptide.com To prevent the formation of undesired byproducts, scavengers are often added to the TFA deprotection solution. peptide.com
Solution-phase peptide synthesis, while often more time-consuming due to the need for purification after each step, remains a valuable technique, particularly for large-scale production or the synthesis of short peptides. openaccessjournals.comwikipedia.org In this approach, protected amino acids and peptide fragments are coupled in solution. bachem.com this compound can be effectively used in solution-phase strategies, often involving fragment condensation where smaller peptide segments are synthesized and then joined together to form the final product. bachem.comwipo.int
| Feature | Boc-SPPS Integration | Solution-Phase Integration |
|---|---|---|
| Principle | Stepwise addition of Boc-amino acids to a peptide chain anchored on a solid resin support. mdpi.com | Coupling of protected amino acids or peptide fragments in a liquid solvent system. bachem.com |
| N-α-Protection | The Boc group is used for temporary protection of the N-terminus. wikipedia.org | The Boc group is a common choice for temporary N-terminal protection. bachem.com |
| Deprotection Step | Removal of the Boc group using trifluoroacetic acid (TFA). americanpeptidesociety.org | Acidic conditions (e.g., TFA) are used for Boc group removal. wikipedia.org |
| Key Consideration for this compound | Addition of scavengers to the TFA solution is recommended to prevent side reactions at the thioether side chain. peptide.com | Purification of intermediates is required after each coupling and deprotection step. openaccessjournals.com |
| Primary Application | Efficient for synthesizing long and complex peptides; amenable to automation. openaccessjournals.comsilantes.com | Useful for large-scale production and the synthesis of short peptides or peptide fragments. wikipedia.org |
Design and Synthesis of D-Amino Acid-Containing Peptides for Enhanced Stability and Function
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.gov Most naturally occurring peptides are composed exclusively of L-amino acids, and endogenous proteases are stereospecific for cleaving peptide bonds between these L-isomers. nih.govlifetein.com The incorporation of D-amino acids, such as D-homomethionine from this compound, is a powerful strategy to overcome this limitation. peptide.com
Peptides containing D-amino acids are resistant to proteolysis because their peptide bonds are not recognized as substrates by most natural enzymes. nih.govlifetein.com This enzymatic resistance significantly increases the in vivo half-life of the peptide, enhancing its bioavailability and therapeutic potential. peptide.comjpt.com Studies have shown that even partial replacement of L-amino acids with their D-enantiomers, particularly at the peptide's termini, can confer substantial protection against degradation in human serum. lifetein.com
The synthesis of these stabilized peptides is readily achieved using standard methods like SPPS, where building blocks such as this compound can be incorporated at specific positions in the peptide sequence. peptide.comformulationbio.com This strategic placement allows for the creation of peptidomimetics that retain the desired biological activity of the parent L-peptide while possessing superior stability. lifetein.com
| Property | Conventional L-Peptides | D-Amino Acid-Containing Peptides |
|---|---|---|
| Proteolytic Stability | Susceptible to degradation by endogenous proteases. nih.gov | Highly resistant to degradation by most proteases. lifetein.compeptide.com |
| In Vivo Half-Life | Generally short. | Significantly longer. jpt.com |
| Immunogenicity | Can be immunogenic. | Often exhibits lower immunogenicity. formulationbio.com |
| Biological Recognition | Recognized by natural receptors and enzymes. jpt.com | Stereochemistry can alter receptor binding but preserves backbone structure for stability. mdpi.com |
| Synthesis | Synthesized from standard L-amino acid building blocks. | Synthesized using D-amino acid building blocks like this compound. formulationbio.com |
Chemo- and Regioselective Bioconjugation Strategies Utilizing this compound
The unique chemical nature of the homomethionine side chain provides an opportunity for chemo- and regioselective modifications of synthetic peptides. Bioconjugation, the covalent attachment of other molecules like fluorophores, imaging agents, or drugs, often requires a unique reactive handle on the peptide to ensure site-specificity. researchgate.netraineslab.com While natural amino acids like cysteine and lysine (B10760008) are commonly used for this purpose, the ability to incorporate a non-canonical amino acid like homomethionine opens up alternative and highly selective modification chemistries. acs.orgnih.gov
A promising strategy for the selective functionalization of peptides containing homomethionine (or its analog, methionine) involves a two-step process to convert the thioether into a stable, functional homocysteine derivative. rsc.org
Selective Alkylation: The methionine or homomethionine residue undergoes a highly chemoselective alkylation reaction at its sulfur atom under mild conditions. This reaction forms a stable sulfonium (B1226848) ion and is regioselective for the thioether side chain, leaving other amino acid residues in the peptide unmodified. rsc.org
Demethylation/Dealkylation: The resulting sulfonium ion can then be selectively demethylated (or dealkylated) to yield a stable alkyl homocysteine residue. rsc.org
This process effectively transforms the relatively inert thioether into a new functional group, which can then serve as a specific point of attachment for other molecules. This method is highly efficient and tolerates a wide range of other functional groups, making it a powerful tool for the site-specific labeling and modification of peptides. rsc.org By incorporating this compound during synthesis, a researcher pre-installs a latent reactive site that can be unmasked and utilized for targeted bioconjugation, a strategy central to developing advanced diagnostics and antibody-drug conjugates. d-nb.infotcichemicals.com This approach avoids the formation of multi-labeled products and ensures that the modification occurs at a non-critical region of the peptide, thereby preserving its native function. d-nb.info
Structure Activity Relationship Sar and Mechanistic Investigations
Elucidating the Stereochemical Impact of D-Homomethionine on Biological Interactions
The stereochemistry of an amino acid derivative is a critical determinant of its biological function. In the case of Boc-D-HoMet-OH, the "D" configuration, a mirror image of the more common L-amino acids, dictates a unique set of interactions.
Living organisms, particularly higher eukaryotes, primarily utilize L-amino acids. As a result, enzymes such as proteases are highly specific for L-peptides, often rendering D-peptides or D-amino acid derivatives resistant to proteolytic degradation. nih.gov This inherent stability is a significant advantage in the design of peptide-based therapeutics. However, the chirality mismatch often means that D-amino acids are poor substrates for enzymes that have evolved to bind L-isomers. nih.gov
Conversely, specific enzymes have evolved to process D-amino acids. D-amino acid transaminases (DAATs), found in organisms like bacteria and plants, catalyze the transfer of an amino group from a D-amino acid to a keto acid. frontiersin.orgmdpi.com Studies on DAATs show that these enzymes have highly specialized active sites to accommodate the D-configuration. For example, D-methionine has been identified as a highly effective amino group donor for the enzyme AtDAT1 in Arabidopsis thaliana, which is involved in ethylene (B1197577) production. frontiersin.org The presence of such enzymes indicates that D-amino acids and their derivatives can participate in specific metabolic pathways. The D-configuration is also a key component of the peptidoglycan in bacterial cell walls, making derivatives like this compound valuable probes for studying bacterial physiology and developing new antimicrobial strategies. nih.gov
The stereochemical arrangement of the substituents around the chiral carbon of D-homomethionine directly influences the three-dimensional shape of the molecule, affecting how it fits into the binding pocket of a protein target. This includes the orientation of the carboxylic acid, the Boc-protected amine, and the homomethionine side chain, all of which can form critical hydrogen bonds, hydrophobic interactions, or ionic bonds with a receptor or enzyme.
Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating ligand-target interactions at an atomic level. nih.gov These methods provide insights into the binding modes, conformational changes, and energetic landscapes that govern the interaction between a ligand like this compound and its biological target. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can identify potential binding sites on a target protein and predict the binding affinity. The process involves generating multiple conformations of the ligand within the active site and scoring them based on a force field that estimates the interaction energy. This allows researchers to visualize how the D-homomethionine side chain and the bulky Boc group might orient themselves to maximize favorable interactions.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. rsc.org By simulating the motions of atoms and molecules, MD can reveal the stability of the predicted binding pose, identify key residues involved in the interaction, and observe any conformational changes in the protein induced by ligand binding. mdpi.combnl.gov For a flexible molecule like this compound, MD simulations can explore its conformational space within the binding pocket, providing a more accurate picture of the binding event than static docking alone.
Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-receptor complex. rsc.org This provides a quantitative measure of binding affinity that can be compared with experimental data. These calculations dissect the energetic contributions from different types of interactions (e.g., electrostatic, van der Waals, solvation), helping to explain why certain structural features of the ligand enhance or diminish binding.
These computational approaches are invaluable for rational drug design, enabling the in-silico screening of derivatives and guiding the synthesis of new compounds with improved affinity and selectivity. nih.govosc.edu
Mechanistic Probing of Enzymatic Reactions and Receptor Binding Involving D-Homomethionine Derivatives
Experimental studies are essential to validate computational predictions and to fully characterize the biological activity of D-homomethionine derivatives. These studies focus on quantifying enzyme inhibition or activation and measuring binding affinity and selectivity for specific targets.
Enzyme inhibition assays are critical for determining if a compound can modulate the activity of a specific enzyme. bioivt.com These studies are fundamental in drug discovery, particularly in fields like oncology where enzyme inhibitors are used as targeted therapies. For a derivative like this compound, its potential as an inhibitor would be assessed against a target enzyme.
The process involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. Key parameters derived from these studies include:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a common measure of inhibitor potency.
Kᵢ (Inhibition constant): A more fundamental measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be determined through kinetic studies. For instance, studies on Fmoc-amino acids, which share the structural feature of a bulky N-terminal protecting group with this compound, have shown them to be selective inhibitors of enzymes like butyrylcholinesterase. nih.gov The bulky protecting group can contribute significantly to binding within the larger active site gorge of certain enzymes. nih.gov
The data below illustrates typical results from an enzyme inhibition study for a hypothetical D-homomethionine derivative against two related enzymes to assess potency and selectivity.
| Compound | Target Enzyme | Inhibition Type | Kᵢ (nM) |
|---|---|---|---|
| Derivative X | Enzyme A | Competitive | 85 |
| Derivative X | Enzyme B | Competitive | 2,400 |
| Control Inhibitor | Enzyme A | Competitive | 15 |
This table is illustrative and does not represent real experimental data for this compound.
Binding assays are used to directly measure the interaction between a ligand and its receptor or enzyme target. Radioligand binding assays are a classic method where a labeled compound (radioligand) competes with the unlabeled test compound (e.g., a D-homomethionine derivative) for binding to the target.
Key parameters obtained from these studies include:
Kᴅ (Dissociation constant): The concentration of ligand at which half of the binding sites on the receptor are occupied at equilibrium. It is an inverse measure of binding affinity.
Kᵢ (Inhibition constant): In competitive binding assays, this represents the affinity of the competing test ligand for the receptor.
Selectivity is a crucial aspect of drug development, referring to a compound's ability to bind to its intended target with higher affinity than to other, often related, targets. acs.org High selectivity is desirable as it can reduce off-target effects. explorationpub.com The selectivity is typically expressed as a ratio of Kᵢ or Kᴅ values for different targets. For example, a compound might be tested against a panel of related receptors (e.g., different opioid receptor subtypes or protein kinases) to establish its selectivity profile. acs.orgnih.gov
The following interactive table shows hypothetical binding affinity data for a series of D-homomethionine derivatives, illustrating a structure-activity relationship where modifications to the molecule affect its affinity and selectivity for two different receptors.
| Compound ID | Modification | Receptor 1 Kᵢ (nM) | Receptor 2 Kᵢ (nM) | Selectivity (R2/R1) |
|---|---|---|---|---|
| This compound | Base Structure | 150 | 4500 | 30 |
| Derivative 1 | Boc -> Ac | 850 | 6200 | 7.3 |
| Derivative 2 | -S-CH₃ -> -S-CH₂CH₃ | 125 | 1800 | 14.4 |
| Derivative 3 | -OH -> -NH₂ | 75 | 5000 | 66.7 |
This table is illustrative and does not represent real experimental data for this compound but demonstrates how SAR data is typically presented.
Role in Advanced Probe Development for Biochemical Systems
Design and Synthesis of Fluorescently Tagged D-Amino Acid Probes Incorporating Boc-D-HoMet-OH Analogues
The development of fluorescent D-amino acids (FDAAs) has provided powerful tools for real-time visualization of biological processes, such as bacterial cell wall biosynthesis, with minimal perturbation. nih.gov The synthesis of these probes is typically modular, involving the coupling of a Boc-protected D-amino acid backbone to a suitable fluorophore. nih.goviu.edu this compound can serve as a novel D-amino acid scaffold in this context, leading to a new class of FDAAs for specific applications.
The general synthetic strategy involves two main steps. First, the Boc-protecting group on the alpha-amino group of this compound allows for the selective coupling of a fluorophore to the carboxylic acid moiety, or alternatively, after deprotection of the Boc group, to the free amine. More commonly, a diamino acid backbone is used where the Boc group protects the alpha-amino group, leaving a side-chain amino group free for conjugation with a fluorophore. nih.goviu.edu By analogy, a derivative of this compound could be functionalized for such a coupling. For instance, the terminal methyl group of the thioether side chain could be replaced with an amino group to create a suitable attachment point.
The choice of fluorophore is critical and is dictated by the desired photophysical properties, such as excitation and emission wavelengths, brightness, and photostability, as well as the specific experimental requirements of the biological system under investigation. researchgate.net The modular nature of this synthesis allows for the creation of a diverse library of probes. nih.gov
Table 1: Potential Fluorophores for Conjugation with this compound Analogues
| Fluorophore Class | Example Fluorophore | Typical Excitation/Emission (nm) | Key Features |
|---|---|---|---|
| Coumarins | 7-Hydroxycoumarin-3-carboxylic acid (HADA) | ~405 / ~450 | Blue emission, good for multiplexing with green/red probes. rndsystems.com |
| Benzofurazans | 4-Nitro-7-aminobenzofurazan (NBD) | ~460 / ~550 | Green emission, environmentally sensitive. nih.gov |
| Fluoresceins | Fluorescein isothiocyanate (FITC) | ~495 / ~525 | Bright green fluorescence, widely used. nih.gov |
| Rhodamines | Tetramethylrhodamine (TAMRA) | ~555 / ~575 | Bright orange-red fluorescence, high photostability. nih.gov |
| Cyanines | Cyanine3B (Cy3B) | ~558 / ~572 | Bright, photostable dye for yellow-to-orange emission. researchgate.net |
| BODIPY Dyes | BODIPY-FL | ~503 / ~512 | Sharp emission peaks, relatively insensitive to pH and solvent polarity. researchgate.net |
The resulting fluorescent probes incorporating a this compound analogue could be used to investigate processes where D-amino acids are involved or to track the fate of molecules containing this specific non-natural amino acid within cells or organisms. nih.govnih.gov
Radiotracer and Isotopic Labeling Strategies for Metabolic and Imaging Studies
Isotopic labeling is a cornerstone technique in metabolic research and in vivo imaging. doi.org this compound can be synthesized with stable or radioactive isotopes to serve as a tracer, enabling the quantitative tracking of metabolic pathways and the visualization of biological processes using non-invasive imaging modalities like Positron Emission Tomography (PET). nih.gov
Stable Isotope Labeling: For metabolic studies using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, this compound can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov Introducing these heavy isotopes into the molecule allows it to be distinguished from its unlabeled, naturally occurring counterparts. This strategy is invaluable for:
Metabolic Flux Analysis: Tracking the incorporation of the labeled homomethionine into metabolic pathways.
Metabolite Annotation: Confirming the elemental composition of unknown metabolites in complex biological samples. nih.gov
Quantitative Proteomics: Using stable isotope labeling with amino acids in cell culture (SILAC) to quantify changes in protein abundance, where a labeled D-amino acid could probe specific biological niches.
Radiotracer Synthesis for PET Imaging: For PET imaging, a positron-emitting radionuclide must be incorporated into the probe molecule. nih.gov this compound is a suitable precursor for radiolabeling, particularly with carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min). nih.govsnmjournals.org
Strategies could include:
¹¹C-Labeling: The Boc protecting group's methyl group or one of the methyls on the tert-butyl group could be replaced with a ¹¹C-methyl group via reaction with [¹¹C]methyl iodide or [¹¹C]methyl triflate. snmjournals.org Alternatively, the carboxyl group could be labeled using [¹¹C]CO₂.
¹⁸F-Labeling: A common strategy is to synthesize a precursor molecule containing a suitable leaving group (like tosylate or nosylate) that can be displaced by [¹⁸F]fluoride. snmjournals.org An analogue of this compound could be designed with an alkyl or fluoroalkyl extension for this purpose. The resulting ¹⁸F-labeled probe could then be used for in vivo imaging to study diseases or processes where D-amino acid metabolism or transport is relevant. nih.govkuleuven.be
Table 2: Isotopic Labeling Strategies for this compound
| Isotope | Type | Detection Method | Application |
|---|---|---|---|
| ¹³C | Stable | Mass Spectrometry, NMR | Metabolic pathway tracing, determining carbon atom count. nih.gov |
| ¹⁵N | Stable | Mass Spectrometry, NMR | Tracing nitrogen metabolism. doi.org |
| ²H (D) | Stable | Mass Spectrometry, NMR | Probing metabolic pathways, kinetic isotope effect studies. nih.gov |
| ¹¹C | Radioactive (Positron Emitter) | PET Imaging | In vivo imaging of fast biological processes due to short half-life. nih.gov |
| ¹⁸F | Radioactive (Positron Emitter) | PET Imaging | High-resolution in vivo imaging with a favorable half-life for complex syntheses and longer studies. nih.gov |
The development of such radiotracers could provide unique insights into disease pathogenesis and accelerate the translation of new therapeutics. nih.gov
Development of Chemical Probes for Protein Engineering and Interaction Analysis
Chemical probes are essential tools for identifying and characterizing protein-protein interactions and for protein engineering applications. fenyolab.orgpromega.co.uknih.gov These probes are typically modular molecules comprising a recognition element, a reactive group, and a reporter tag. frontiersin.org The incorporation of a non-natural D-amino acid like a this compound derivative can offer unique advantages, such as increased stability against proteolysis and providing a specific structural element for targeted interactions. nih.govhep.com.cn
The design of a chemical probe based on this compound would involve its incorporation into a larger molecule, often a peptide or small molecule scaffold, that serves as the recognition element for a target protein. fenyolab.org
Key components of such probes include:
Recognition Element: A peptide sequence or small molecule containing the D-homomethionine residue, designed to bind specifically to a protein or protein complex of interest.
Reactive Group: A photo-activatable group, such as a diazirine or benzophenone, which upon UV irradiation forms a covalent bond with the interacting protein, permanently linking the probe to its target. mdpi.com
Reporter Tag: A functional handle used for detection and enrichment of the cross-linked protein complexes. Common tags include biotin (B1667282) for affinity purification (e.g., via streptavidin beads) or a terminal alkyne/azide for "click" chemistry conjugation to a fluorescent dye or other reporter molecule. frontiersin.orgmdpi.com
The synthesis would leverage the Boc protecting group for standard solid-phase or solution-phase peptide synthesis to build the recognition element. fenyolab.org The reactive group and reporter tag could be attached at either the N- or C-terminus or on a side chain of another amino acid within the peptide sequence. mdpi.com
Table 3: Modular Components for a this compound-Based Chemical Probe
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Binds to the target protein/complex. | Peptide sequence containing a D-homomethionine residue. |
| Reactive Group | Forms a covalent bond with the target upon activation. | Diazirine, Benzophenone, Aryl Azide. mdpi.com |
| Reporter Tag | Enables detection and/or isolation of the labeled target. | Biotin, Alkyne, Azide (for Click Chemistry). mdpi.com |
| Protecting Group | Facilitates controlled chemical synthesis. | Boc (tert-butyloxycarbonyl), Fmoc (Fluorenylmethyloxycarbonyl). fenyolab.orghep.com.cn |
These probes can be used in complex biological mixtures, such as cell lysates, to identify previously unknown protein interaction partners or to map the binding site of a ligand on its target protein. fenyolab.orgnih.govnih.gov The use of a D-amino acid like D-homomethionine can help create probes that are more stable in cellular environments and can explore protein interactions that are not accessible with standard L-amino acid-based probes.
Exploration As a Privileged Scaffold in Modern Drug Discovery
Scaffold Design and Library Synthesis for Novel Therapeutic Agents
The design of novel therapeutic agents often begins with the construction of molecular scaffolds that can be systematically modified to explore a wide chemical space. Boc-D-HoMet-OH is an ideal building block for this purpose, particularly in the solid-phase peptide synthesis (SPPS) of compound libraries. beilstein-journals.orgbachem.com The use of the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amino function is a well-established strategy in SPPS, allowing for the stepwise assembly of peptide chains. beilstein-journals.orgpeptide.com
The incorporation of D-amino acids, such as D-homomethionine, into peptide scaffolds offers several advantages. Notably, peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by endogenous enzymes, which typically recognize L-amino acids. nih.govbiosynth.comjpt.com This enhanced stability can significantly prolong the in vivo half-life of a peptide-based drug.
The synthesis of compound libraries using this compound involves its coupling to a growing peptide chain on a solid support. nih.gov By systematically varying the other amino acid residues in the sequence, a vast number of distinct molecules can be generated. mdpi.comnih.gov This combinatorial approach allows for the rapid identification of "hit" compounds with desired biological activity. mdpi.com The homomethionine side chain, with its thioether functionality, also presents opportunities for further chemical modification, adding another layer of diversity to the synthesized library.
Table 1: Key Reactions in Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids
| Step | Description | Reagents |
| Resin Loading | The first Boc-protected amino acid is attached to a solid support resin. | Boc-amino acid, coupling agents (e.g., DCC, DIC), resin (e.g., Merrifield, PAM) |
| Deprotection | The Boc protecting group is removed from the N-terminus of the resin-bound amino acid. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| Coupling | The next Boc-protected amino acid is coupled to the deprotected N-terminus. | Boc-amino acid, coupling agents (e.g., HBTU, HATU), base (e.g., DIEA) |
| Capping (Optional) | Any unreacted amino groups are acetylated to prevent the formation of deletion sequences. | Acetic anhydride, pyridine |
| Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Strong acids (e.g., HF, TFMSA) |
Rational Drug Design Strategies Incorporating D-Homomethionine Moieties
Rational drug design aims to create new medications based on a thorough understanding of the biological target. nih.govnih.gov This approach often involves the design of molecules that are complementary in shape and charge to the active site of a target protein. The incorporation of D-homomethionine into a peptide sequence can be a key strategy in this process.
The introduction of a D-amino acid alters the local conformation of the peptide backbone, which can lead to a more favorable binding interaction with the target receptor. nih.gov This conformational constraint can also enhance the selectivity of the drug candidate, reducing off-target effects. nih.gov Furthermore, the longer side chain of homomethionine compared to methionine provides an opportunity to probe deeper into binding pockets or create new interactions that are not possible with the natural amino acid.
A significant area where D-homomethionine moieties can be strategically employed is in the design of protease inhibitors. Proteases are enzymes that cleave peptide bonds, and their dysregulation is implicated in numerous diseases. By incorporating a D-amino acid at or near the cleavage site of a substrate peptide, it is possible to design a peptidomimetic that binds to the protease's active site but is resistant to cleavage. nih.govresearchgate.net The unique stereochemistry and side-chain length of D-homomethionine can be exploited to optimize interactions with the S1 or other substrate-binding pockets of the protease.
For example, in a study on the human lysyl hydroxylase JMJD7, peptides containing homomethionine were investigated as substrates, demonstrating that the enzyme can catalyze the S-oxidation of the homomethionine residue. nih.govresearchgate.net This highlights the potential for D-homomethionine-containing molecules to interact with and potentially inhibit enzymes in a specific manner.
Table 2: Comparison of Natural and Unnatural Amino Acids in Peptide Design
| Amino Acid | Chirality | Key Feature | Application in Drug Design |
| L-Methionine | L | Natural amino acid | Mimicking natural ligands, standard peptide synthesis |
| D-Homomethionine | D | Unnatural, extended side chain | Increased proteolytic stability, altered conformation, novel binding interactions |
| D-Alanine | D | Unnatural | Inducing specific turns in peptide structure, enhancing stability |
| β-Amino Acids | - | Extended backbone | Creating novel peptide folds (foldamers), improved stability |
Lead Optimization and Structure-Based Drug Design Studies
Once a "hit" compound is identified through screening or initial design, the process of lead optimization begins. This involves refining the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comresearchgate.net The incorporation of D-homomethionine can be a valuable tool during this phase. rsc.org
Structure-based drug design, which relies on the three-dimensional structure of the target protein, plays a crucial role in lead optimization. nih.govnih.govmdpi.com By visualizing how a lead compound binds to its target, medicinal chemists can make rational modifications to improve the interaction. If a crystal structure of a lead compound containing D-homomethionine bound to its target is available, it can provide invaluable insights for further design. For instance, the orientation of the D-homomethionine side chain within the binding pocket can suggest modifications to enhance hydrophobic or other interactions.
Even in the absence of a crystal structure, molecular modeling and docking studies can be used to predict the binding mode of D-homomethionine-containing peptides. mdpi.comresearchgate.net These computational methods can help to prioritize which analogs to synthesize, saving time and resources.
The replacement of an L-amino acid with D-homomethionine in a lead peptide can lead to significant improvements in its biological profile. In one study, the introduction of a D-amino acid into a peptide sequence resulted in a compound with nanomolar inhibitory activity against HER2-overexpressing cancer cell lines. nih.gov While this study did not specifically use D-homomethionine, it exemplifies the power of this strategy in lead optimization. The goal is to achieve a balance of properties that make the compound a viable drug candidate, including high potency, good selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. rsc.orgcreative-peptides.com
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determinationcat-online.comuma.es
Chromatographic methods are indispensable for assessing the purity and enantiomeric excess of Boc-D-HoMet-OH. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. avantorsciences.comvwr.com
Purity Determination by HPLC:
Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of Boc-protected amino acids. mdpi.com A C18 column is often employed with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) to improve peak shape. The purity is generally determined by calculating the area percentage of the main peak in the chromatogram. avantorsciences.comchromforum.org For many applications, a purity of ≥98.0% is required. avantorsciences.comvwr.com
Enantiomeric Excess Determination:
Ensuring the stereochemical integrity of this compound is critical. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.). This can be achieved through two main approaches:
Direct Methods: Utilizing a chiral stationary phase (CSP) in an HPLC system allows for the direct separation of the D- and L-enantiomers. cat-online.com The choice of CSP is crucial and depends on the specific properties of the analyte.
Indirect Methods: This approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. nih.gov The ratio of the peak areas of the diastereomers corresponds to the enantiomeric ratio of the original sample.
The table below summarizes typical chromatographic conditions for the analysis of protected amino acids.
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
| Column | C18, various dimensions | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA | Hexane/Isopropanol, or other appropriate solvent mixture |
| Detection | UV at ~214 nm | UV or Circular Dichroism (CD) |
| Purpose | Quantify chemical impurities | Determine the ratio of D- and L-enantiomers |
High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoringnih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural confirmation of this compound and for monitoring its formation during synthesis.
Structural Elucidation:
Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing protected amino acids, as it minimizes fragmentation and preserves the molecular ion. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. acs.org For instance, the expected [M+H]⁺ or [M+Na]⁺ ions can be precisely measured and compared to the calculated theoretical mass.
Reaction Monitoring:
During the synthesis of this compound, which involves the protection of the amino group of D-homomethionine with a tert-butyloxycarbonyl (Boc) group, mass spectrometry can be used to monitor the progress of the reaction. chempep.comacs.orgkcl.ac.uk By analyzing small aliquots of the reaction mixture, one can track the disappearance of the starting material (D-homomethionine) and the appearance of the desired product (this compound). This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions, which can help to confirm the structure of the product. acs.org
| Ionization Mode | Typical Adducts | Information Gained |
| Positive ESI | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Accurate molecular weight, confirmation of elemental composition |
| Negative ESI | [M-H]⁻, [M+Cl]⁻ | Complementary molecular weight data |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studiesmdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information about this compound in solution. Both ¹H and ¹³C NMR are routinely employed. mdpi.comrsc.orgresearchgate.net
Structural Confirmation:
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key signals for this compound would include a characteristic singlet at around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Other signals would correspond to the α-proton, the side-chain methylene (B1212753) protons, and the terminal methyl group of the homomethionine moiety.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. mdpi.com Distinct signals would be observed for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the various carbons of the homomethionine side chain. mdpi.com
Conformational and Interaction Studies:
NMR is not only used for structural verification but also to study the molecule's behavior in different solvent environments and its interactions with other molecules. mdpi.comnih.govresearchgate.net The chemical shifts of certain nuclei, particularly the carbonyl carbons, can be sensitive to the solvent polarity, providing insights into intermolecular interactions such as hydrogen bonding. mdpi.com Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the spatial proximity of different protons, offering information about the preferred conformation of the molecule in solution.
The following table provides predicted chemical shift ranges for the key nuclei in this compound.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Boc (tert-butyl) | ~1.4 | Singlet |
| ¹H | α-CH | ~4.0 - 4.5 | Multiplet |
| ¹H | Side Chain (CH₂) | ~1.8 - 2.6 | Multiplets |
| ¹H | Side Chain (S-CH₃) | ~2.1 | Singlet |
| ¹³C | Boc (C=O) | ~155 | Singlet |
| ¹³C | Carboxyl (C=O) | ~175 | Singlet |
| ¹³C | Boc (quaternary C) | ~80 | Singlet |
| ¹³C | α-C | ~53 | Singlet |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.com
Derivatization Strategies for Enhanced Analytical Detection and Separation
For certain analytical applications, especially when dealing with low concentrations or when using detection methods that lack sensitivity for underivatized amino acids, derivatization can be a valuable strategy. actascientific.comactascientific.com
Enhanced UV Detection:
This compound lacks a strong chromophore, which can limit its detection sensitivity in HPLC with a UV detector. lcms.cz To overcome this, the carboxylic acid group can be derivatized with a UV-active moiety. americanpharmaceuticalreview.com For example, reaction with a phenacyl bromide derivative can introduce a strongly absorbing group, significantly enhancing the detection limit. researchgate.net
Gas Chromatography (GC) Analysis:
Amino acids and their protected derivatives are generally not volatile enough for direct analysis by Gas Chromatography (GC). mdpi.commz-at.de Derivatization is therefore essential. A two-step derivatization is often employed: mdpi.com
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to increase volatility. researchgate.net
Acylation/Silylation: The Boc-protected amino group and any other active hydrogens are reacted with an acylating or silylating agent, such as trifluoroacetylacetone or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to further increase volatility and thermal stability. mz-at.deresearchgate.net
These derivatized forms can then be readily separated and detected by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.combeilstein-journals.org
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| Phenacyl Bromide | Carboxylic Acid | HPLC-UV | Enhance UV detection sensitivity researchgate.net |
| Diazomethane/Alkyl Halides | Carboxylic Acid | GC | Increase volatility |
| MSTFA, TFAA | Amino, Hydroxyl, Carboxyl | GC | Increase volatility and thermal stability mz-at.deresearchgate.net |
| Chiral Derivatizing Agents (e.g., Marfey's reagent) | Amino Group | HPLC | Separation of enantiomers nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
